

2-(4-Methoxybenzylidene)cyclohexanone

molecular formula C₁₄H₁₆O₂

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Compound of Interest

Compound Name: 2-(4-Methoxybenzylidene)cyclohexanone

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An In-Depth Technical Guide on **2-(4-Methoxybenzylidene)cyclohexanone** (C₁₄H₁₆O₂)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(4-Methoxybenzylidene)cyclohexanone**, a molecule of interest in organic synthesis and medicinal chemistry. This document details its physicochemical properties, spectral data, synthesis protocols, and potential biological activities, drawing on data from the compound itself where available, and from closely related structural analogs to infer potential applications.

Physicochemical and Spectral Data

Quantitative data for **2-(4-Methoxybenzylidene)cyclohexanone** and its common bis-substituted analog are summarized below. While experimental physical properties for the mono-substituted compound are not widely reported, computed values and data from its well-studied relative, 2,6-bis(4-methoxybenzylidene)cyclohexanone, provide valuable benchmarks.

Physicochemical Properties

The following table outlines the key physicochemical properties. Note the distinction between computed data for the target compound and experimental data for its bis-substituted analog.

Property	2-(4-Methoxybenzylidene)cyclohexanone	2,6-bis(4-methoxybenzylidene)cyclohexanone
Molecular Formula	C ₁₄ H ₁₆ O ₂ [1]	C ₂₂ H ₂₂ O ₃ [2]
Molecular Weight	216.27 g/mol [1]	334.41 g/mol [2]
IUPAC Name	(2E)-2-[(4-methoxyphenyl)methylidene]cyclohexan-1-one [1]	(2E,6E)-2,6-bis[(4-methoxyphenyl)methylidene]cyclohexan-1-one
Melting Point	Data not available	160-162 °C [3]
Boiling Point	Data not available	548.7 °C at 760 mmHg [2]
Appearance	Not specified	Yellow crystalline solid [2]

Spectral Data Summary

Spectral analysis is crucial for the structural confirmation of the compound.

Spectral Data	2-(4-Methoxybenzylidene)cyclohexanone	2,6-bis(4-methoxybenzylidene)cyclohexanone
¹ H NMR	Data not available in detail. Expected signals would include a singlet for the vinylic proton, multiplets for the cyclohexanone ring protons, a singlet for the methoxy group, and doublets for the aromatic protons.	δ 7.76 (s, 2H, vinylic), δ 7.45 (d, 4H, aromatic), δ 6.93 (d, 4H, aromatic), δ 3.84 (s, 6H, -OCH ₃), δ 2.92 (t, 4H, cyclohexanone), δ 1.81 (quintet, 2H, cyclohexanone). [3]
¹³ C NMR	A ¹³ C NMR spectrum is noted in public databases but detailed peak assignments are not readily available.[1]	δ 190.81 (C=O), δ 160.52 (Ar C-O), δ 137.1 (vinylic C), δ 134.96 (α-C of cyclohexanone), δ 132.82 (Ar C-H), δ 129.37 (Ar C), δ 114.50 (Ar C-H), δ 59.93 (-OCH ₃), δ 29.12 (cyclohexanone), δ 23.64 (cyclohexanone).[3]
Mass Spec. (m/z)	Top peak at 216, corresponding to the molecular ion [M] ⁺ . [1]	[M+H] ⁺ at 335. [3]

Experimental Protocols

Synthesis via Claisen-Schmidt Condensation

The primary method for synthesizing **2-(4-Methoxybenzylidene)cyclohexanone** is the Claisen-Schmidt condensation. This base-catalyzed reaction involves the condensation of cyclohexanone with 4-methoxybenzaldehyde.[4] To favor the mono-substituted product, a 1:1 molar ratio of the reactants is crucial.

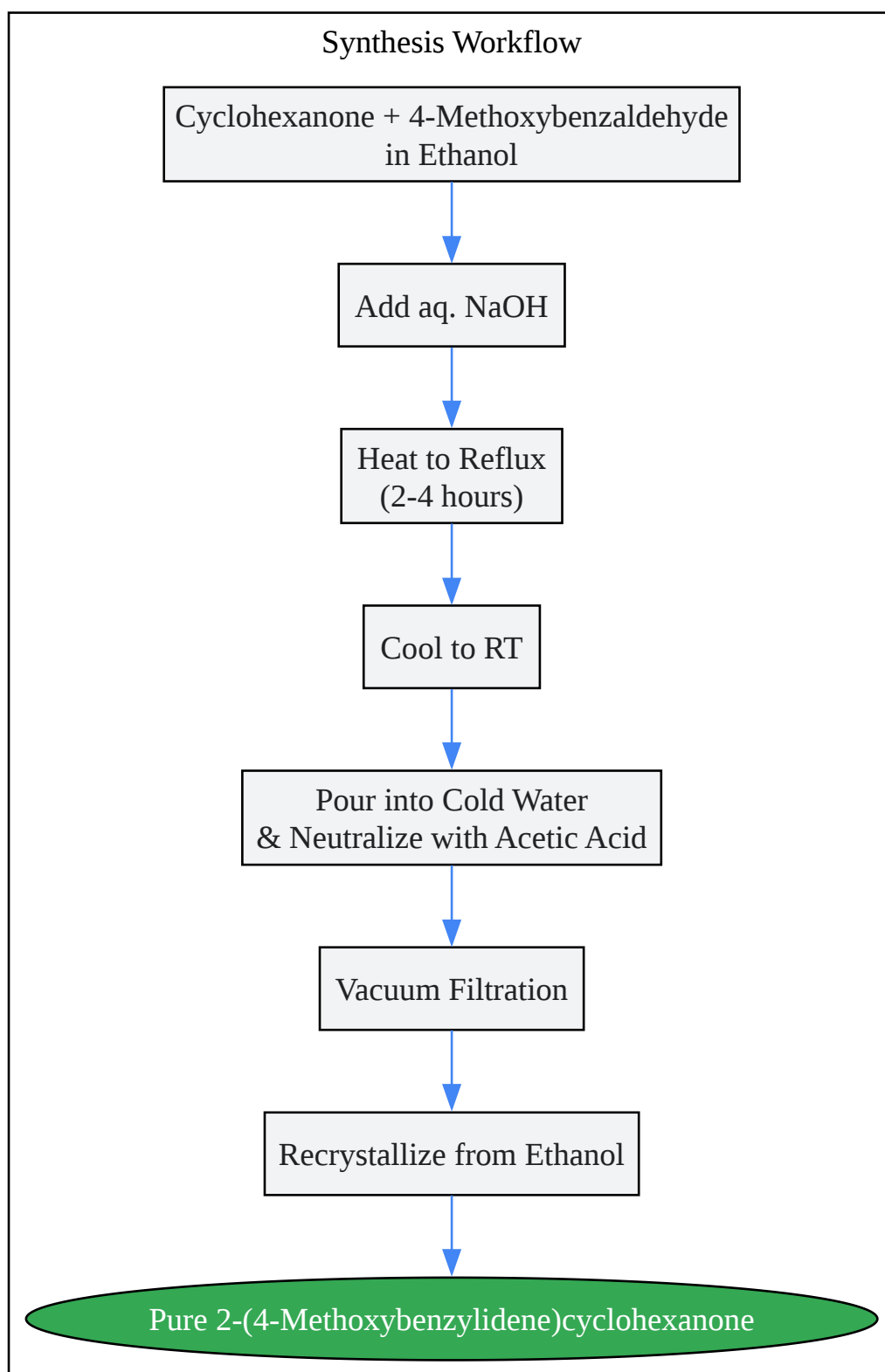
Materials:

- Cyclohexanone

- 4-Methoxybenzaldehyde (p-anisaldehyde)
- Sodium Hydroxide (NaOH)
- Ethanol (95%)
- Distilled Water
- Glacial Acetic Acid
- Standard laboratory glassware (round-bottom flask, condenser, etc.)

Procedure:

- **Reaction Setup:** In a 250 mL round-bottom flask, dissolve cyclohexanone (1.0 equivalent) and 4-methoxybenzaldehyde (1.0 equivalent) in ethanol.
- **Catalyst Addition:** While stirring the ethanolic solution, slowly add an aqueous solution of sodium hydroxide (e.g., 2 M NaOH).
- **Reaction:** Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically refluxed for 2-4 hours.
- **Work-up:** After cooling to room temperature, the reaction mixture is poured into a beaker of cold water.
- **Neutralization:** Neutralize the mixture by slowly adding glacial acetic acid until it is slightly acidic. A precipitate should form.
- **Isolation:** Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts.
- **Purification:** The crude solid can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.



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Synthesis workflow for **2-(4-Methoxybenzylidene)cyclohexanone**.

In Vitro Anti-Inflammatory Assay (Cyclooxygenase Inhibition)

While not performed on the title compound directly, this protocol, used for structurally similar molecules, is provided as a likely application.^[5] It measures the inhibition of the COX-1 and COX-2 enzymes.

Materials:

- Test compound (e.g., **2-(4-Methoxybenzylidene)cyclohexanone**) dissolved in DMSO
- Aspirin (positive control)
- Platelet-rich plasma (PRP) from human blood (as a source of cyclooxygenase)
- Arachidonic acid (substrate)
- Malondialdehyde (MDA) quantification kit (e.g., Thiobarbituric Acid Reactive Substances assay)

Procedure:

- Preparation: Prepare various concentrations of the test compound and aspirin in DMSO.
- Incubation: Incubate the PRP with the test compound or control at different concentrations for a specified period (e.g., 15 minutes) at 37 °C.
- Initiation: Initiate the enzymatic reaction by adding arachidonic acid to the mixture.
- Termination: Stop the reaction after a set time by adding a stopping solution (e.g., trichloroacetic acid).
- Quantification: Measure the level of MDA, a byproduct of prostaglandin synthesis, using a colorimetric assay.
- Analysis: Calculate the percentage of COX enzyme inhibition for each concentration and determine the IC₅₀ value.

Potential Biological Activity and Signaling Pathways

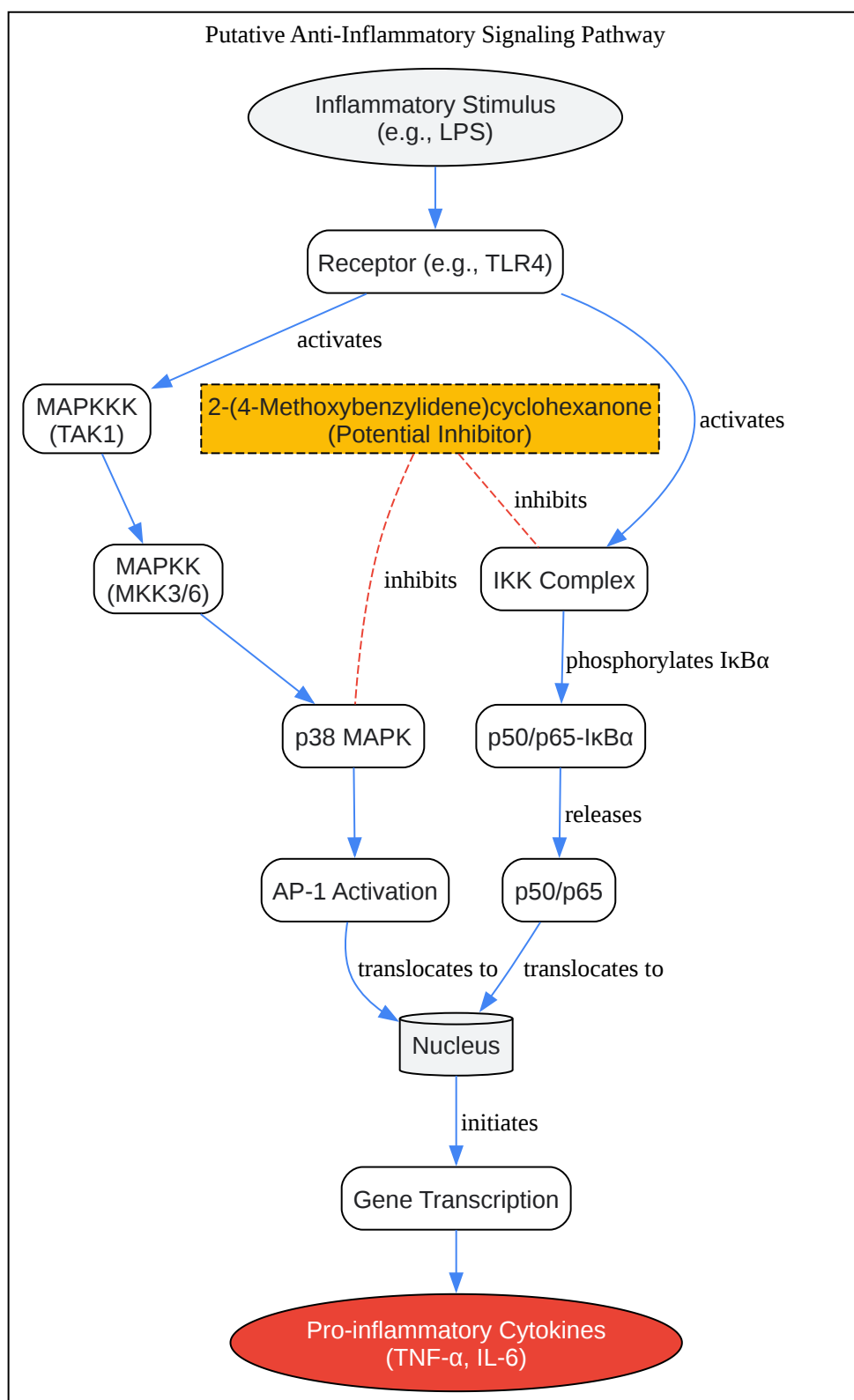
Direct studies on the biological activity of **2-(4-Methoxybenzylidene)cyclohexanone** are limited. However, its structure as a chalcone-like, mono-carbonyl analog of curcumin suggests potential anti-inflammatory properties.^[5] Related compounds have been shown to be potent inhibitors of key inflammatory signaling pathways.

Inhibition of MAPK and NF-κB Signaling

A closely related curcuminoid analogue, 2,6-bis-(4-hydroxy-3-methoxybenzylidene)cyclohexanone (BHMC), demonstrates significant anti-inflammatory effects by modulating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. It is plausible that **2-(4-Methoxybenzylidene)cyclohexanone** could exert its effects through similar mechanisms.

The canonical NF-κB pathway is a critical regulator of inflammatory responses.^{[6][7]} Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). This releases the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6).^{[6][8]}

Simultaneously, stress-activated MAPK pathways (p38, JNK) are often triggered, leading to the activation of transcription factors like AP-1, which also contributes to the inflammatory cascade.^[9] Structural analogs of the title compound have been shown to inhibit the phosphorylation of key MAPK pathway components and prevent the nuclear translocation of NF-κB p65.



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Potential inhibition of MAPK and NF-κB pathways.

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